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Compound of Interest

Compound Name: N-Methyl-L-threonine

CAS No.: 2812-28-4

Cat. No.: B554851

Get Quote

An In-Depth Technical Guide to the SMILES Representation and Application of N-Methyl-L-
threonine

Abstract
N-Methyl-L-threonine is a non-proteinogenic amino acid that has become an invaluable tool in

medicinal chemistry and drug development. The strategic substitution of a methyl group on the

alpha-amino nitrogen imparts unique physicochemical properties that address many of the

inherent limitations of natural peptide-based therapeutics. This guide provides a

comprehensive technical overview of N-Methyl-L-threonine, beginning with a detailed

deconstruction of its chemical structure and its representation using the Simplified Molecular-

Input Line-Entry System (SMILES). We will explore the profound impact of N-methylation on

peptide stability, permeability, and conformation. Furthermore, this document furnishes detailed

experimental protocols for the synthesis of N-Methyl-L-threonine and its incorporation into

peptide chains via Solid-Phase Peptide Synthesis (SPPS), supported by spectroscopic data

and quantitative analysis. This guide is intended for researchers, scientists, and drug

development professionals seeking to leverage the strategic advantages of N-methylated

amino acids in the design of next-generation therapeutics.
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Molecular Identification and Structure
The precise identification and structural representation of a molecule are foundational to all

further research and application. N-Methyl-L-threonine is systematically named (2S,3R)-3-

hydroxy-2-(methylamino)butanoic acid, a name that encodes its stereochemistry, which is

critical to its biological function and interaction with chiral systems.[1][2][3]

Identifier Value Source(s)

IUPAC Name
(2S,3R)-3-hydroxy-2-

(methylamino)butanoic acid
[1][2][3]

Canonical SMILES CO)NC)O [3]

Molecular Formula C₅H₁₁NO₃ [1][2][3]

Molecular Weight 133.15 g/mol [1][3]

CAS Number 2812-28-4 [1][2]

InChI Key
CCAIIPMIAFGKSI-

DMTCNVIQSA-N
[1][2]

Deconstructing the SMILES String
The SMILES string is a powerful line notation for describing chemical structures. The string for

N-Methyl-L-threonine, CO)NC)O, precisely defines its atomic composition, connectivity, and

stereochemistry.

C: The initial 'C' represents the methyl group (Cγ) on the side chain.

[C@H]: This is the beta-carbon (Cβ). The square brackets enclose an atom with specific

properties. @H signifies a chiral center with the hydrogen atom pointing out of the plane (an

anti-clockwise arrangement of the substituents Cγ, Cα, OH).

(...)O: The parentheses denote a branch from the Cβ atom. The O represents the hydroxyl

group attached to Cβ.
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[C@@H]: This is the alpha-carbon (Cα), the second chiral center. @@H indicates that the

substituents (Cβ, Carboxyl, N-methylamino) are arranged in a clockwise fashion when

viewed with the hydrogen pointing away. This specific combination of [C@H] at Cβ and

[C@@H] at Cα defines the "L-threonine" configuration.

(...): The items within this second set of parentheses are attached to the Cα atom.

C(=O)O: This is the carboxylic acid group, with a double bond (=) between the carbon and

one oxygen.

NC: This represents the N-methylamino group, where the nitrogen is also bonded to a methyl

group.

Caption: 2D structure of N-Methyl-L-threonine highlighting stereocenters.

The Strategic Advantage of N-Methylation in Peptide
Therapeutics
The incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance

their pharmacological properties.[4] This single modification can overcome several major

hurdles in peptide drug development.

Enhanced Proteolytic Stability: One of the most significant benefits is increased resistance to

degradation by proteases.[4] The N-methyl group provides steric hindrance, shielding the

adjacent peptide bond from cleavage by enzymes found in the digestive system and

bloodstream.[4] This protection extends the in-vivo half-life of the peptide, potentially

reducing dosing frequency.

Improved Permeability and Bioavailability: N-methylation removes a hydrogen bond donor

from the peptide backbone. This change reduces the desolvation penalty required for the

peptide to cross cell membranes, which can lead to improved cell permeability and oral

bioavailability.[1][5]

Conformational Rigidity: The N-methyl group restricts rotation around the peptide backbone's

Cα-C bond.[4] This conformational constraint can lock the peptide into its bioactive

conformation, leading to higher binding affinity and selectivity for its target receptor.[4]
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Caption: N-methylation provides steric hindrance, protecting the peptide bond.

Physicochemical Properties
The introduction of the N-methyl group subtly alters the physicochemical properties of

threonine, influencing its behavior in biological and chemical systems.
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Property Value / Observation Source(s)

Molecular Weight 133.15 g/mol [3]

XLogP3-AA -3.1 [2][3]

Appearance White powder

pKa

Not experimentally determined.

The pKa of the amino group is

expected to be slightly lower

than that of L-threonine (~9.10)

due to the electronic effect of

the methyl group.

[2]

Optical Activity
[α]/D -24.0±1.0°, c = 1 in 1 M

HCl

Synthesis and Characterization
Synthesis via Oxazolidinone Intermediate
A common and efficient method for the N-methylation of L-threonine proceeds through the

formation and subsequent reductive cleavage of an oxazolidinone intermediate.[5][6] This

method effectively protects the amino and hydroxyl groups during the reaction.
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Caption: General workflow for the synthesis of N-Methyl-L-threonine.
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Protocol 1: Reductive N-Methylation of L-Threonine
This protocol provides a generalized procedure for the synthesis of N-Methyl-L-threonine.[2]

Materials:

L-threonine

Methanol (MeOH)

Thionyl chloride (SOCl₂) or dry HCl gas

Dichloromethane (DCM)

Paraformaldehyde

p-Toluenesulfonic acid (p-TsOH)

Sodium cyanoborohydride (NaCNBH₃) or Sodium borohydride (NaBH₄)

Trifluoroacetic acid (TFA)

Lithium hydroxide (LiOH)

Tetrahydrofuran (THF)

1M Hydrochloric acid (HCl)

Procedure:

Carboxyl Group Protection (Esterification): Suspend L-threonine in methanol at 0°C.

Carefully add thionyl chloride dropwise to catalyze the formation of the methyl ester. Allow

the reaction to stir at room temperature until completion, monitored by Thin-Layer

Chromatography (TLC). Remove the solvent under reduced pressure to yield L-threonine

methyl ester hydrochloride.[2]

Oxazolidinone Formation: Dissolve the methyl ester hydrochloride in DCM. Add a base (e.g.,

triethylamine) to neutralize, followed by paraformaldehyde and a catalytic amount of p-TsOH.
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Reflux the mixture using a Dean-Stark trap to remove water, driving the reaction to

completion. Purify the resulting oxazolidinone intermediate via column chromatography.[2]

Reductive Cleavage: Dissolve the purified oxazolidinone in a suitable solvent like TFA. At

0°C, add the reducing agent (e.g., NaCNBH₃) portion-wise. Monitor the reaction by TLC.[2]

Deprotection (Hydrolysis): After the reduction is complete, carefully neutralize the acid.

Hydrolyze the methyl ester using a base like LiOH in a water/THF mixture.[2]

Purification: Acidify the mixture to a pH of ~5-6 with 1M HCl. Purify the final product, N-
Methyl-L-threonine, by ion-exchange chromatography or recrystallization.[2]

Characterization: Confirm the product's identity and purity using NMR, Mass Spectrometry,

and by measuring its optical rotation.[2]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized product.

NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-

methyl protons, α-proton, β-proton, γ-methyl protons, and the hydroxyl proton.[2] In the ¹³C

NMR spectrum, five signals are expected, corresponding to the carboxyl, α, β, γ, and N-

methyl carbons. N-methylation typically causes a downfield shift in the α-carbon signal

compared to the parent amino acid.[2]

Atom/Group
L-Threonine ¹³C Shift (ppm

in D₂O)[2]
N-Methyl-L-threonine

(Expected Shift)

C' (carboxyl) 175.69 Similar, ~175 ppm

Cα 63.17 Downfield shift, ~65-70 ppm

Cβ 68.68 Similar, ~68 ppm

Cγ (methyl) 22.18 Similar, ~22 ppm

N-Methyl Carbon N/A New signal, ~30-35 ppm
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FTIR Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the

O-H stretch (hydroxyl and carboxylic acid), C-H stretches (methyl/methine groups), the C=O

stretch of the carboxylic acid, and the N-H bend of the secondary amine.[2]

Application in Solid-Phase Peptide Synthesis
(SPPS)
N-Methyl-L-threonine is primarily used in SPPS as an Fmoc-protected derivative, such as

Fmoc-N-Me-L-Thr(tBu)-OH, where the side-chain hydroxyl group is protected by a tert-butyl

group.[7][8] The coupling of N-methylated amino acids can be challenging due to steric

hindrance and requires optimized conditions.

Resin-NH₂

1. Fmoc Deprotection
(20% Piperidine in DMF)

2. Wash
(DMF, DCM)

3. Amino Acid Coupling
(Fmoc-N-Me-Thr(tBu)-OH,

HATU, DIPEA in DMF)

4. Wash
(DMF)

Repeat Cycle for
Next Amino Acid

Final Cleavage
& Deprotection
(TFA Cocktail)

After Final Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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